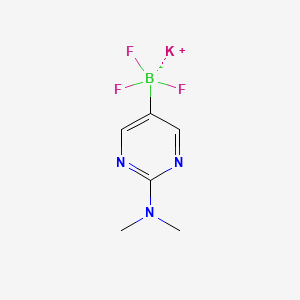
Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2) to form the trifluoroborate salt . The reaction is typically carried out in an aqueous medium at room temperature, ensuring the formation of the desired product.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent contamination and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura coupling reactions, where it participates in the formation of carbon-carbon bonds .
Common Reagents and Conditions: In Suzuki-Miyaura coupling reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups . Common reagents include palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in cross-coupling reactions to form complex organic molecules . In biology and medicine, it is employed in the synthesis of bioactive compounds and pharmaceuticals . The compound’s stability and reactivity make it a valuable tool in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps. Initially, the palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex. This is followed by transmetalation, where the organotrifluoroborate transfers its organic group to the palladium complex . Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness: Potassium (2-(dimethylamino)pyrimidin-5-yl)trifluoroborate is unique due to its specific structure, which includes a dimethylamino group and a pyrimidinyl ring. This structure imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications . Compared to other organotrifluoroborates, it offers enhanced nucleophilicity and functional group tolerance .
Eigenschaften
Molekularformel |
C6H8BF3KN3 |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
potassium;[2-(dimethylamino)pyrimidin-5-yl]-trifluoroboranuide |
InChI |
InChI=1S/C6H8BF3N3.K/c1-13(2)6-11-3-5(4-12-6)7(8,9)10;/h3-4H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
WEBOLVGWLIRDJG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CN=C(N=C1)N(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



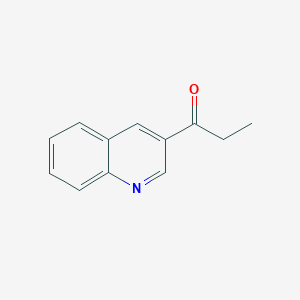

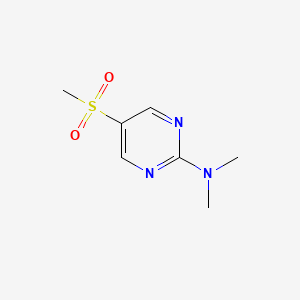

![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
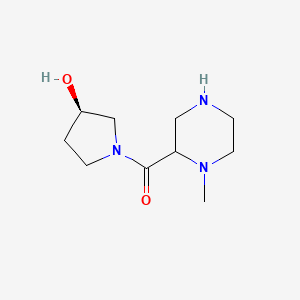

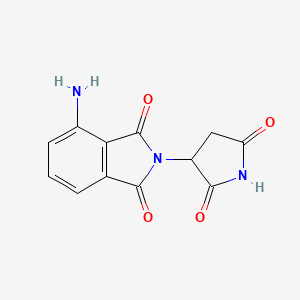

![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)

